8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Description
This compound is a benzo-cyclohepta-pyridine derivative featuring a chloro substitution at position 8, a methoxy group at position 3, and a hydroxyl group at position 11. The piperidinyl moiety at position 11 is substituted with a methyl group at the 1-position (1-methyl-4-piperidinyl). This structural framework is critical for its pharmacological activity, particularly as an intermediate or metabolite in second-generation antihistamines such as loratadine and desloratadine .
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-24-9-7-16(8-10-24)21(25)19-6-5-17(22)11-14(19)3-4-15-12-18(26-2)13-23-20(15)21/h5-6,11-13,16,25H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNIHJQGNNEPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593321 | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-71-9 | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol is a complex organic compound with significant biological implications. This compound is often studied in the context of its pharmacological properties and potential therapeutic applications, particularly as an impurity of loratadine, an antihistamine. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O2 |
| Molecular Weight | 372.89 g/mol |
| Melting Point | 137-139 °C |
| Boiling Point | 478.1 ± 45.0 °C |
| Density | 1.244 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 12.25 ± 0.20 |
These properties indicate that the compound is a solid at room temperature and has moderate solubility in organic solvents, which is relevant for its formulation in pharmaceutical applications.
The biological activity of this compound can be linked to its interaction with various biological targets. It is hypothesized to function as a cationic amphiphilic drug, influencing phospholipase A2 (PLA2) activity within lysosomes. Inhibition of PLA2 has been associated with phospholipidosis, a condition characterized by the accumulation of phospholipids in cells due to impaired degradation processes .
Biological Studies and Findings
Research has demonstrated that compounds similar to this compound can exhibit significant biological effects:
- Inhibition of PLA2 Activity : Studies indicate that this compound can inhibit PLA2G15, which predicts the potential for drug-induced phospholipidosis. In vitro assays have shown that several related compounds inhibit PLA2 with IC50 values below 1 mM, indicating potent activity .
- Antihistaminic Properties : As a structural analog of loratadine, this compound may possess antihistaminic effects due to its ability to block histamine receptors. The piperidine moiety contributes to receptor binding affinity and selectivity.
- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of related compounds on different cell lines. For instance, compounds exhibiting cationic amphiphilicity have shown increased cytotoxicity correlated with their ability to disrupt membrane integrity and induce apoptosis in certain cancer cell lines.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study published in Molecular Immunology examined the effects of related compounds on immune cell function. Results indicated that inhibition of PLA2 led to altered immune responses, suggesting potential applications in modulating immune disorders .
- Case Study 2 : Research conducted on the pharmacokinetics and metabolism of loratadine impurities demonstrated that these compounds could affect drug metabolism pathways significantly, impacting therapeutic efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring, aromatic core, or functional groups. These modifications lead to differences in physicochemical properties, pharmacokinetics, and bioactivity.
Modifications to the Piperidine Substituent
(a) Sulfonyl and Carboxamide Derivatives
- 4b (8-Chloro-11-(1-((3-nitrophenyl)sulfonyl)piperidin-4-ylidene)-...) Substituent: 3-Nitrophenyl sulfonyl group. Melting Point: 221.7–222.8°C.
- 5a (4-Aminophenyl)(4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)methanone Substituent: 4-Aminophenyl carboxamide.
- Loratadine Impurity G (8-Chloro-11-(1-methylpiperidin-4-ylidene)-...)
Comparison : The target compound’s hydroxyl group (absent in 4b, 5a, and Loratadine Impurity G) may enhance hydrogen bonding with histamine receptors, improving binding affinity. The methoxy group at position 3 further differentiates it from these analogs.
(b) Brominated and Fluorinated Derivatives
- Compound 44 (4-(8-Chloro-3-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) Substituent: Nitro group at position 3.
- ACI-INT-762 (8-Chloro-11-fluoro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-...) Substituent: Fluoro at position 11. Bioactivity: Fluorine’s electronegativity may enhance metabolic stability compared to the hydroxyl group .
Comparison : The target compound’s hydroxyl group offers a balance between polarity and metabolic stability, whereas fluorine or nitro groups prioritize stability or electronic effects over solubility.
Aromatic Core Modifications
- 8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- Compound 1c (4-Chloro-N-(4-(4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carbonyl)phenyl)butanamide)
Comparison : The target compound’s piperidinyl group and hydroxyl substitution likely optimize receptor selectivity for histamine H1 over central nervous system targets, minimizing sedation .
Physicochemical and Pharmacological Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to loratadine intermediates, involving piperidine ring functionalization and hydroxylation .
- Metabolic Stability : Hydroxyl groups, as in the target compound, are prone to glucuronidation, which may shorten half-life compared to fluorinated analogs like ACI-INT-762 .
- Receptor Selectivity : Piperidinyl derivatives generally exhibit stronger H1 receptor affinity than phenyl-substituted analogs, but the hydroxyl group may introduce trade-offs between potency and metabolic clearance .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a benzo cyclohepta[1,2-b]pyridine core substituted with chloro (C8), methoxy (C3), and 1-methyl-4-piperidinyl (C11) groups, alongside a hydroxyl moiety at C11. Key challenges include:
-
Regioselective functionalization at C3 and C8.
-
Stereochemical control during piperidinyl group incorporation.
Core Ring System Construction
The benzo cyclohepta[1,2-b]pyridine scaffold is typically assembled via Friedel-Crafts alkylation or photocyclization. Patent US20090005567A1 describes a route involving:
-
Formation of a pyridine intermediate : 3-Methyl-2-cyanopyridine reacts with 2-methyl-2-aminopropanol in the presence of ZnCl₂ to yield 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine.
-
Alkylation : The intermediate undergoes coupling with 3-chlorobenzyl chloride under strong bases (e.g., LDA) to form 3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine.
-
Grignard addition : Reaction with 4-chloro-N-methylpiperidine’s Grignard reagent introduces the piperidinyl group, forming a cycloheptane ring via intramolecular cyclization .
Functionalization at C3: Methoxy Group Introduction
The methoxy group at C3 is introduced via nucleophilic aromatic substitution (SNAr). Patent CN113511960A demonstrates this using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO), achieving 92.3% yield under optimized conditions:
-
Substrate : 1,3-dichloro-5-methylbenzene.
-
Solvent : DMSO (superior to methanol due to higher polarity and thermal stability).
-
Temperature : 100°C for 12 hours.
Mechanistic insight : DMSO stabilizes the transition state by solvating the chloride leaving group, while elevated temperatures accelerate substitution kinetics .
Piperidinyl Group Incorporation at C11
The 1-methyl-4-piperidinyl group is introduced via Grignard or organometallic reactions. US20090005567A1 details a two-step process:
-
Grignard reagent preparation : 4-Chloro-N-methylpiperidine reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Nucleophilic addition : The Grignard reagent attacks a ketone intermediate (e.g., 8-chloro-5,6-dihydrobenzo cyclohepta[1,2-b]pyridin-11-one) at −20°C, followed by acid quenching to yield the tertiary alcohol .
Critical parameters :
-
Temperature control : Below −10°C minimizes side reactions.
-
Solvent : THF ensures reagent solubility and reaction homogeneity .
Hydroxylation at C11
The C11 hydroxyl group is introduced via ketone reduction or epoxide hydrolysis. Patent US20090005567A2 implies:
-
Ketone intermediate formation : Cycloheptanone derivatives are generated during core ring construction.
-
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol.
Yield optimization :
-
Catalyst : Pd/C (5% w/w) under H₂ (50 psi) achieves >85% conversion.
Process Optimization and Scalability
Comparative data from CN113511960A highlights solvent and stoichiometry effects:
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Solvent | DMSO | DMSO | Methanol |
| Temp (°C) | 95 | 100 | 90 |
| NaOMe equiv | 5 | 8 | 8 |
| Yield (%) | 67 | 92.3 | 42.1 |
Key findings :
-
DMSO outperforms methanol due to superior thermal stability and solvation.
-
Higher NaOMe equivalents (8 vs. 5) drive substitution to completion .
Industrial-Scale Synthesis
Kilogram-scale synthesis (Example 3 ) confirms scalability:
-
Substrate : 2 kg of 1,3-dichloro-5-methylbenzene.
-
Solvent : 30 L DMSO.
-
Yield : 81% after distillation.
Purification : Column chromatography is replaced with distillation for cost efficiency .
Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from CN113511960A validate structural integrity:
-
¹H-NMR (400 MHz, CDCl₃) : δ 6.76 (s, 1H), 6.70 (t, 1H), 6.59 (s, 1H), 3.77 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃).
-
MS (EI) : m/z 242 [M+H]⁺.
Q & A
Q. How can researchers mitigate by-product formation during piperidinyl group functionalization?
- Methodology : Employ Boc-protected piperidine intermediates to prevent undesired alkylation (). Quench excess methyl chloride with aqueous NaHCO₃. Optimize reaction stoichiometry (e.g., 1.2 eq. CH₃Cl) and temperature (0°C to room temp).
- Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
